molecular formula C11H22N2O B3044354 1-(4-Methylpiperazin-1-yl)hexan-1-one CAS No. 10001-08-8

1-(4-Methylpiperazin-1-yl)hexan-1-one

Cat. No.: B3044354
CAS No.: 10001-08-8
M. Wt: 198.31 g/mol
InChI Key: TUBDWOUHWWRXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperazin-1-yl)hexan-1-one is an organic compound with the molecular formula C11H22N2O. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a hexanone group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperazin-1-yl)hexan-1-one can be synthesized through a reaction between N-methylpiperazine and hexanone. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpiperazin-1-yl)hexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)hexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)pentan-1-one
  • 1-(4-Methylpiperazin-1-yl)nonan-1-one
  • 1-(4-Methylpiperazin-1-yl)butan-1-one

Comparison: 1-(4-Methylpiperazin-1-yl)hexan-1-one is unique due to its specific hexanone group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

10001-08-8

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)hexan-1-one

InChI

InChI=1S/C11H22N2O/c1-3-4-5-6-11(14)13-9-7-12(2)8-10-13/h3-10H2,1-2H3

InChI Key

TUBDWOUHWWRXLI-UHFFFAOYSA-N

SMILES

CCCCCC(=O)N1CCN(CC1)C

Canonical SMILES

CCCCCC(=O)N1CCN(CC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.